molecular formula C10H14N2O5 B8713369 1-[(2-Acetoxyethoxy)Methyl]Thymine CAS No. 81777-42-6

1-[(2-Acetoxyethoxy)Methyl]Thymine

Cat. No. B8713369
Key on ui cas rn: 81777-42-6
M. Wt: 242.23 g/mol
InChI Key: ZJCCKGLUXJRPHE-UHFFFAOYSA-N
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Patent
US05550132

Procedure details

Thymine (0.63 g, 5 mmol) was added to 2-acetoxyethyl acetoxymethyl ether (1.32 g, 7.5 mmol) dissolved in CH2Cl2 (15 mL). The reaction mixture was stirred at room temperature and N,O-bis(trimethylsilyl)acetamide (2.96 mL, 12 mmol) was added dropwise. After 3 hours of stirring, the clear solution was cooled to 0° C., and SnCl4 (0.12 mL, 1 mmol) was added. The reaction mixture was allowed to come to room temperature and stirred overnight. A mixture of saturated aqueous NaHCO3 (25 mL) and CHCl3 (50 mL) was prepared and cooled in ice. The reaction mixture was added slowly with vigorous stirring; a white foam formed immediately. After filtration, the aqueous layer was further extracted with ethyl acetate (3×25 mL) and CHCl3 (25 mL), and the combined organic layers were dried over anhydrous Na2SO4. After filtration of drying agent and removal of solvents in vacuo, an oily liquid was obtained. It was purified on a silica gel column using 2:1 CHCl3/CH3COCH3 as the eluent to give the desired product. Yield 36%; Wt. 4.0 g; mp 105°-107° C.; 1H NMR (DMSO-d6) 1.8 (s, CH3 C5 thymine), 2.0 (s, CH3 CO), 3.65 (m, CO O CH2 CH2), 4.1 (m, CO O CH2 CH2), 5.05 (s, O CH2 N), 7.55 (s, H C6 thymine), 11.3 (s, HN thymine ).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].C(O[CH2:14][O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=O)C.C/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.Cl[Sn](Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C(Cl)Cl.C(Cl)(Cl)Cl>[C:19]([O:18][CH2:17][CH2:16][O:15][CH2:14][N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])(=[O:21])[CH3:20] |f:4.5|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(=O)OCOCCOC(C)=O
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Step Three
Name
SnCl4
Quantity
0.12 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 3 hours of stirring
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the clear solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
ADDITION
Type
ADDITION
Details
The reaction mixture was added slowly with vigorous stirring
CUSTOM
Type
CUSTOM
Details
a white foam formed immediately
FILTRATION
Type
FILTRATION
Details
After filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate (3×25 mL) and CHCl3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
of drying
CUSTOM
Type
CUSTOM
Details
agent and removal of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
an oily liquid was obtained
CUSTOM
Type
CUSTOM
Details
It was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCOCN1C(=O)NC(=O)C(C)=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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